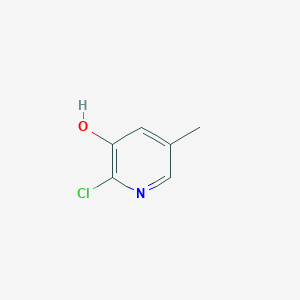

2-Chloro-5-methylpyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDIIPSWUBXIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652053 | |

| Record name | 2-Chloro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910649-59-1 | |

| Record name | 2-Chloro-5-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910649-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-methylpyridin-3-ol physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyridin-3-ol

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific reactivity profile, making it a crucial building block for researchers in medicinal chemistry and agrochemical development.[1][2] Professionals in these fields frequently utilize such halogenated heterocycles to construct novel compounds with potential biological activity, including those targeting the central nervous system or possessing antibacterial and antifungal properties.[1][3]

This guide offers a comprehensive overview of the essential physicochemical properties of this compound. As a senior application scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the "why" behind the numbers and protocols. We will delve into the compound's structural characteristics, spectroscopic signature, and safe handling procedures. Furthermore, this document outlines a self-validating analytical workflow designed to ensure the identity, purity, and quality of the material, a critical process for any rigorous drug development or research program.

Core Molecular and Physical Properties

A complete understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. These data points are foundational for everything from reaction stoichiometry calculations to predicting its behavior in various solvent systems.

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 910649-59-1 | [4] |

| Molecular Formula | C₆H₆ClNO | [4][5] |

| Molecular Weight | 143.57 g/mol | [4] |

| InChI | 1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | [4][5] |

| InChIKey | XEDIIPSWUBXIAY-UHFFFAOYSA-N | [4][5] |

| SMILES String | Cc1cnc(Cl)c(O)c1 | [4][5] |

| MDL Number | MFCD09839272 | [4] |

Physicochemical Data

The compound's physical state, solubility, and storage conditions are critical for its practical application in a laboratory setting.

| Property | Value | Source |

| Physical Form | Solid | |

| Predicted XlogP | 1.8 | [5][6] |

| Storage Temperature | 4°C, stored under nitrogen | |

| Purity | Typically ≥98% |

The predicted XlogP value of 1.8 suggests that the molecule has a moderate degree of lipophilicity, indicating it will be sparingly soluble in water but should exhibit good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. The requirement for refrigerated storage under an inert nitrogen atmosphere points to potential sensitivity to oxidation or degradation at ambient temperatures.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation and purity assessment. While a complete experimental dataset for this compound is not publicly available, we can infer its expected spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

-

A singlet for the methyl (CH₃) protons, likely in the range of 2.2-2.4 ppm.

-

Two distinct signals for the aromatic protons on the pyridine ring. Based on the structure, these would be at positions 4 and 6. Their chemical shifts would likely appear between 7.0 and 8.5 ppm.

-

A broad singlet for the hydroxyl (OH) proton, the chemical shift of which is highly dependent on solvent and concentration but could range from 5.0 to 10.0 ppm.

For a related compound, 2-Chloro-5-methylpyridine , the reported ¹H NMR signals are at 8.18, 7.45, 7.13, and 2.27 ppm.[7] The introduction of a hydroxyl group at the 3-position in our target molecule would be expected to influence the chemical shifts of the adjacent ring protons due to its electron-donating character.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For this compound (C₆H₆ClNO), the mass spectrometer would detect a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected:

-

[M]⁺ peak at m/z ≈ 143.01 (for the ³⁵Cl isotope).

-

[M+2]⁺ peak at m/z ≈ 145.01 (for the ³⁷Cl isotope) with approximately one-third the intensity of the [M]⁺ peak.

-

-

Predicted Data: The predicted monoisotopic mass is 143.0138 Da.[5] Predicted adducts include [M+H]⁺ at m/z 144.02108 and [M+Na]⁺ at m/z 166.00302.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).

-

C=C and C=N Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Synthesis and Reactivity Insights

While specific synthesis routes for this compound are proprietary, the synthesis of its parent compound, 2-chloro-5-methylpyridine , provides valuable context. A common industrial method involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction.

A patented method describes dissolving 2-amino-5-methylpyridine in concentrated hydrochloric acid, saturating with HCl gas, and then reacting with nitric acid and thionyl chloride to yield the product.[8] This highlights the robust chemical transformations required to produce these intermediates.

The reactivity of this compound is governed by its functional groups:

-

The chloro group is a leaving group, susceptible to nucleophilic aromatic substitution.

-

The hydroxyl group can be deprotonated to form a phenoxide-like species, act as a nucleophile, or be converted into other functional groups.

-

The pyridine nitrogen is basic and can be protonated or alkylated.

Safety, Handling, and Storage

Proper handling is paramount when working with reactive chemical intermediates. This compound is classified as hazardous.

Hazard Identification

-

Signal Word: Danger[4]

-

Hazard Statements:

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] As noted, refrigerated storage at 4°C under a nitrogen atmosphere is recommended for maintaining long-term stability.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11] Avoid release to the environment.[11]

A Self-Validating Analytical Workflow

To ensure the quality of a research compound, a multi-step analytical workflow is essential. Each step validates the findings of the others, creating a robust and trustworthy characterization package.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR 910649-59-1 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 8. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-5-methylpyridin-3-ol

This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-5-methylpyridin-3-ol (CAS No. 910649-59-1), a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of experimental spectra for this specific compound, this guide leverages advanced predictive methodologies, corroborated by comparative analysis with structurally analogous compounds, to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this molecule.

Molecular Structure and Predicted Spectral Overview

This compound is a substituted pyridine ring with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol .[2] The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine scaffold dictates its unique electronic and structural properties, which are in turn reflected in its spectral fingerprints.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of published experimental NMR data for this compound, the following spectra have been predicted using validated computational models. These predictions are interpreted with a high degree of confidence, supported by comparative data from analogous compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H-4 |

| ~7.0 | Singlet | 1H | H-6 |

| ~5.5 | Broad Singlet | 1H | -OH |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation and Justification:

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are expected to appear in the aromatic region. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will deshield these protons, shifting them downfield. The lack of adjacent protons for coupling results in predicted singlets for both H-4 and H-6.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is predicted to be a broad singlet due to hydrogen bonding and exchange.

-

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

Comparative Analysis: The predicted spectrum can be compared with the experimental data for 2-chloro-3-pyridinol. In the known spectrum of this analog, the aromatic protons also appear as distinct signals in the downfield region, supporting the predicted chemical shifts for the aromatic protons in our target molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~155 | C-3 (bearing -OH) |

| ~145 | C-2 (bearing -Cl) |

| ~140 | C-6 |

| ~130 | C-5 (bearing -CH₃) |

| ~125 | C-4 |

| ~18 | -CH₃ |

Interpretation and Justification:

-

Carbons of the Pyridine Ring: The carbon atoms of the pyridine ring are expected to resonate in the downfield region. The C-3 carbon, attached to the electronegative oxygen atom, is predicted to be the most downfield. The C-2 carbon, bonded to the chlorine atom, will also be significantly deshielded. The remaining aromatic carbons (C-4, C-5, and C-6) are assigned based on the expected electronic effects of the substituents.

-

Methyl Carbon (-CH₃): The methyl carbon is predicted to have a chemical shift in the upfield region, consistent with an sp³-hybridized carbon.

Experimental Protocol for NMR Data Acquisition (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl group) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1200-1100 | Strong | C-O stretch (hydroxyl group) |

| 800-700 | Strong | C-Cl stretch |

Interpretation and Justification:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the hydroxyl group, with the broadening attributed to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.

-

Pyridine Ring Vibrations: Strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O Stretch: A strong band for the C-O stretching of the hydroxyl group is predicted around 1200-1100 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Comparative Analysis: The experimental IR spectrum of 2-chloro-3-pyridinol from the NIST WebBook shows a broad O-H stretch and characteristic aromatic ring vibrations, which aligns well with the predicted spectrum for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |

| 108 | Medium | [M - Cl]⁺ |

| 79 | Medium | [M - Cl - HCN]⁺ |

| 52 | Low | [C₄H₄]⁺ |

Interpretation and Justification:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 143, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 145, with approximately one-third the intensity, is expected due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key indicator of the presence of a chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of a chlorine radical to give a fragment at m/z 108. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring could lead to a fragment at m/z 79.

Mass Spectral Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. By integrating computational predictions with comparative analysis of experimentally verified analogous compounds, we have constructed a reliable and comprehensive spectral profile for this important chemical intermediate. The presented data and interpretations will serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this compound in their respective applications.

References

-

2-Chloro-3-pyridinol. NIST Chemistry WebBook. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-methylpyridin-3-ol

Abstract

The definitive assignment of a chemical structure is the bedrock of chemical research and development, ensuring the identity, purity, and safety of a compound. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of 2-Chloro-5-methylpyridin-3-ol (CAS: 910649-59-1), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1][2] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, advanced one- and two-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography. Each step is presented with its underlying scientific rationale, detailed experimental protocols, and expected data outcomes, offering a robust framework for researchers and scientists engaged in the characterization of novel small molecules.

Introduction: The Analytical Challenge

This compound is a substituted pyridine derivative with the molecular formula C₆H₆ClNO and a monoisotopic mass of 143.0138 Da. While its structure appears straightforward, absolute confirmation requires a multi-technique, orthogonal approach to eliminate any ambiguity. Isomeric possibilities and the precise placement of substituents on the pyridine ring necessitate a logical workflow where each piece of analytical data corroborates the others, building an unassailable case for the final structure. This guide details that workflow.

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Foundation

Expertise & Causality: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and distinguishing the target compound from isomers or impurities. For a chlorine-containing compound, the characteristic isotopic pattern provides an immediate and powerful validation point.

Expected Data

The presence of chlorine (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak.

| Ion | Formula | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | C₆H₆³⁵ClNO | 143.0138 | 100% |

| [M+1]⁺ | C₅¹³CH₆³⁵ClNO | 144.0172 | 6.6% |

| [M+2]⁺ | C₆H₆³⁷ClNO | 144.9989 | 32.0% |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

Analysis: Compare the measured accurate mass of the monoisotopic peak with the calculated mass for the proposed formula (C₆H₆ClNO). Verify that the isotopic distribution pattern matches the theoretical pattern for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules.[3] It is exceptionally useful for identifying the presence or absence of key functional groups. For this compound, the primary goals are to confirm the hydroxyl (-OH) group and the substituted aromatic pyridine ring.

Expected Data

The IR spectrum will provide clear evidence for the key functional moieties within the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl group (intermolecular H-bonding) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) group |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine aromatic ring |

| 1260 - 1000 | C-O Stretch | Phenolic C-O |

| 800 - 600 | C-Cl Stretch | Carbon-Chlorine bond |

Reference data for similar pyridine derivatives can be found in various spectroscopic databases and literature.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6][7] A full suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework, establishing atom connectivity and confirming the precise substitution pattern on the pyridine ring.

¹H NMR: Mapping the Protons

Purpose: To identify the distinct proton environments, their relative numbers (via integration), and their neighboring protons (via spin-spin coupling).

Expected Data (in CDCl₃, predicted):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.0 - 7.2 | d (doublet) or s (singlet) | 1H | Aromatic Proton |

| H-6 | ~7.8 - 8.0 | d (doublet) or s (singlet) | 1H | Aromatic Proton |

| -OH | ~5.0 - 6.0 | br s (broad singlet) | 1H | Hydroxyl Proton |

| -CH₃ | ~2.3 | s (singlet) | 3H | Methyl Protons |

Note: The multiplicity of H-4 and H-6 depends on the magnitude of the ⁴J coupling constant, which may be very small or zero, resulting in singlets.

¹³C NMR & DEPT: The Carbon Skeleton

Purpose: To identify all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Expected Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | DEPT-135 | Carbon Type | Assignment |

| ~150-155 | No Signal | C | C-3 (bearing -OH) |

| ~140-145 | No Signal | C | C-2 (bearing -Cl) |

| ~138-142 | Positive | CH | C-6 |

| ~125-130 | Positive | CH | C-4 |

| ~122-128 | No Signal | C | C-5 (bearing -CH₃) |

| ~17-20 | Positive | CH₃ | -CH₃ |

2D NMR: Connecting the Pieces

Purpose: 2D NMR experiments reveal correlations between nuclei, allowing the unambiguous assembly of the molecular structure.[8][9][10]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. A cross-peak between H-4 and H-6 would confirm their spatial proximity if a long-range coupling exists.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton signals (H-4, H-6, -CH₃) to their corresponding carbon signals (C-4, C-6, -CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It shows correlations between protons and carbons over 2-3 bonds, connecting the molecular fragments.

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. For the -OH exchange experiment, a drop of D₂O can be added.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Spectra Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment.

-

-

2D Spectra Acquisition:

-

Acquire a gradient-selected COSY spectrum.

-

Acquire a gradient-selected HSQC spectrum, optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.

-

Acquire a gradient-selected HMBC spectrum, optimized for long-range coupling constants of ~8 Hz.

-

-

Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and use the 2D correlations to build the molecular structure piece by piece.

X-Ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, definitive proof.[11][12] By diffracting X-rays off a crystalline lattice, one can determine the precise three-dimensional arrangement of atoms, confirming not only the connectivity but also providing accurate bond lengths and angles.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The critical first step is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound. A range of solvents (e.g., hexane, ethyl acetate, methanol, or mixtures) should be screened.

-

Crystal Mounting: Select a suitable crystal (typically <0.5 mm in any dimension) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal on an X-ray diffractometer. A stream of cold nitrogen gas (typically 100-150 K) is used to minimize thermal motion.[11]

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

-

Full Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: Process the diffraction data to generate a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data to obtain the final structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a classic exercise in analytical chemistry, demonstrating the power of a synergistic, multi-technique approach. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the required hydroxyl and aromatic functionalities. A comprehensive suite of 1D and 2D NMR experiments pieces together the precise carbon-hydrogen framework and confirms the substituent pattern. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous 3D structure. By logically integrating the data from each of these techniques, a scientist can report the structure of this compound with the highest degree of scientific confidence.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ACD/Labs. Retrieved December 31, 2025, from [Link]

-

Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (2021). MDPI. Retrieved December 31, 2025, from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. (2025). European Journal of Chemistry. Retrieved December 31, 2025, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1989). Defense Technical Information Center. Retrieved December 31, 2025, from [Link]

-

3-Pyridinol. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved December 31, 2025, from [Link]

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved December 31, 2025, from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved December 31, 2025, from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. Retrieved December 31, 2025, from [Link]

-

2-Chloro-5-methyl-pyridine. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.

-

Introduction to infrared spectroscopy. (n.d.). Khan Academy. Retrieved December 31, 2025, from [Link]

Sources

- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3-Pyridinol [webbook.nist.gov]

- 5. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. anuchem.weebly.com [anuchem.weebly.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

2-Chloro-5-methylpyridin-3-ol molecular weight and formula

An In-depth Technical Guide to 2-Chloro-5-methylpyridin-3-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific literature and safety protocols.

Core Chemical Identity

This compound is a substituted pyridine derivative. Its unique structure, featuring a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring, makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 910649-59-1 | |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | [1] |

| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N | |

| Canonical SMILES | Cc1cnc(Cl)c(O)c1 |

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Physical Form | Liquid or Solid | Can be found in either form depending on purity and conditions. | |

| Storage Temperature | 4°C, stored under nitrogen | Recommended for maintaining stability. | |

| Purity | Typically ≥98% | Commercially available in high purity grades. |

Synthesis and Production

The synthesis of chloro-methyl-pyridines often involves multi-step processes starting from more common pyridine derivatives. A general approach for the synthesis of a related compound, 2-chloro-5-methylpyridine, starts from 2-amino-5-methylpyridine.[2] This can then be further functionalized to produce this compound.

A plausible synthetic pathway could involve the diazotization of an aminopyridine precursor followed by hydroxylation and chlorination, or vice-versa. The specific regiochemistry is directed by the activating and deactivating effects of the substituents on the pyridine ring.

Below is a conceptual workflow for the synthesis of a substituted pyridine, illustrating the general steps involved in such chemical transformations.

Caption: Conceptual Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives are significant intermediates in the synthesis of a variety of bioactive molecules.

-

Pharmaceutical Synthesis: It serves as a precursor for creating more complex molecules with potential therapeutic applications, including those targeting the central nervous system.[3] The pyridine scaffold is a common feature in many approved drugs.

-

Agrochemical Development: Substituted pyridines are crucial in the development of pesticides and herbicides.[4] For instance, the related compound 2-chloro-5-chloromethylpyridine is a key raw material for neonicotinoid insecticides like imidacloprid and acetamiprid.[5]

-

Antibacterial and Antifungal Agents: This compound is utilized in the development of new compounds with potential antibacterial and antifungal properties.[3]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements | Source |

| Acute Toxicity | Acute Tox. 4 Oral (H302) | P264, P270, P301+P312, P330, P501 | [6] |

| Eye Damage | Eye Dam. 1 (H318) | P280, P305+P351+P338, P310 | |

| Aquatic Hazard | Aquatic Chronic 2 (H411) | P273, P391, P501 |

Personal Protective Equipment (PPE) and Handling:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[7][8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

Experimental Protocol: Synthesis of a 2-Chloro-5-methylpyridine-3-carbaldehyde Imine

The related compound, 2-chloro-5-methylpyridine-3-carbaldehyde, is a valuable intermediate for synthesizing imines (Schiff bases), which have a wide range of biological activities. The following is a general procedure for such a reaction.

Objective: To synthesize an imine from 2-chloro-5-methylpyridine-3-carbaldehyde and a primary amine.

Materials:

-

2-Chloro-5-methylpyridine-3-carbaldehyde

-

A primary amine (e.g., aniline)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 1 equivalent of 2-chloro-5-methylpyridine-3-carbaldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Add 1 equivalent of the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Experimental Workflow for Imine Synthesis.

References

-

This compound. MySkinRecipes. [Link]

- CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.

-

2-Chloro-5-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-chloro-5-methoxy-3-methylpyridine. PrepChem.com. [Link]

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. [Link]

-

6-Chloro-5-methylpyridin-3-ol. PubChem. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

- US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

- 1. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-methylpyridin-3-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-methylpyridin-3-ol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document delivers a robust theoretical framework for predicting its solubility, alongside detailed, field-proven experimental protocols for its precise determination. By leveraging principles of physicochemical properties, solvent-solute interactions, and thermodynamic theories, this guide empowers researchers, scientists, and drug development professionals to confidently assess and apply the solubility parameters of this compound in a variety of organic solvents. This document is structured to serve as a practical, hands-on manual for laboratory applications, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the success of numerous processes in the chemical and pharmaceutical industries. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, a thorough understanding of its solubility in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification and Crystallization: Selecting appropriate solvent systems for effective purification and for obtaining the desired crystalline form.

-

Formulation Development: Dissolving the API in a suitable solvent system is a critical first step in creating a viable drug product.[1]

-

Predicting Bioavailability: For orally administered drugs, solubility in gastrointestinal fluids is a key determinant of absorption.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing the necessary tools for its successful application in research and development.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance/Form | Liquid | |

| CAS Number | 910649-59-1 | |

| SMILES String | Cc1cnc(Cl)c(O)c1 | |

| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N |

The structure of this compound, featuring a pyridine ring substituted with a chloro group, a methyl group, and a hydroxyl group, suggests a molecule with a moderate degree of polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The chloro and methyl groups contribute to the molecule's lipophilicity. This combination of functional groups indicates that its solubility will be highly dependent on the nature of the chosen organic solvent.

Theoretical Framework for Solubility Prediction

While experimental determination provides the most accurate solubility data, theoretical models offer valuable predictive insights for initial solvent screening.

The Principle of "Like Dissolves Like"

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity.[2] For this compound, this implies:

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of the solute, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess dipole moments and can interact with the polar regions of the solute but cannot donate hydrogen bonds. Their effectiveness will depend on the balance of interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are less likely to be effective at dissolving this compound due to the significant mismatch in polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters.[3] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is considered a "good" solvent for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution. While the specific HSP for this compound are not published, the experimental determination of its solubility in a range of solvents with known HSPs can be used to estimate its own HSP values.

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

Data compiled from various sources.[4][5]

Comparative Solubility of Structurally Related Pyridine Derivatives

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable context.

-

3-Hydroxypyridine: This compound shares the pyridin-3-ol core. It is reported to be soluble in water, ethanol, methanol, and acetone, which is consistent with its polar nature due to the hydroxyl group.[6]

-

Methylpyridines (Picolines): These compounds are generally miscible with water and most organic solvents like alcohol and ether.[7][8]

-

Chloropyridines: The solubility of chloropyridines varies. For instance, 4-chloropyridine is slightly soluble in water but miscible with ethanol.[9] The solubility of dichloropyridines has been studied in various organic solvents, showing a general trend of increasing solubility with temperature.[10][11]

Based on these comparisons, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental methods must be employed. This section details the protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[12] It is the "true" solubility and is determined using methods like the shake-flask method.[13]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (usually in DMSO) to an aqueous buffer.[14] This measurement can be influenced by the rate of precipitation and may result in supersaturated solutions.[15]

For the purpose of process development and formulation, thermodynamic solubility is the more relevant parameter.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is as follows:

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

This is a fundamental and straightforward method for determining thermodynamic solubility.[16][17]

Objective: To determine the mass of this compound that dissolves in a known mass or volume of a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solute is essential.

-

Accurately add a known volume or mass of the organic solvent to the vial.

-

Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

-

Dispense the filtered solution into a pre-weighed evaporating dish.

-

Record the mass of the dish with the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, re-weigh the dish containing the dried solute.

Calculation:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Protocol 2: UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range.[1][18]

Objective: To determine the concentration of this compound in a saturated solution using its UV/Vis absorbance.

Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Materials from Protocol 1

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from approximately 200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in steps 1-6 of the Gravimetric Method.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration is the solubility.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures.[2][13]

Objective: To determine the concentration of this compound in a saturated solution using HPLC with a suitable detector (e.g., UV).

Materials:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Materials from Protocol 1

Procedure:

-

Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound, optimizing the mobile phase composition, flow rate, and detection wavelength to obtain a sharp, well-resolved peak.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in a suitable solvent (e.g., the mobile phase).

-

Create a series of standard solutions of decreasing concentrations by serial dilution.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in steps 1-6 of the Gravimetric Method.

-

Dilute the filtered supernatant with a known volume of the mobile phase.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration is the solubility.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The dissolution process is typically endothermic. The effect of temperature should be experimentally determined.

-

Solvent Polarity and Hydrogen Bonding Capability: As discussed, the match between the solute and solvent properties is the primary determinant of solubility.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium.

The interplay of these factors is crucial for accurate solubility determination.

Caption: Factors influencing the measured solubility.

Conclusion and Recommendations

It is strongly recommended that researchers and drug development professionals utilize the detailed experimental protocols provided herein to determine the thermodynamic solubility of this compound in their specific solvent systems of interest. The gravimetric, UV/Vis spectrophotometry, and HPLC methods are all robust and reliable techniques for generating the necessary data for process optimization, formulation development, and other critical applications. A systematic approach, beginning with solvent screening guided by theoretical principles and followed by precise experimental measurement, will ensure the successful and efficient use of this important chemical intermediate.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Gravimetric Analysis. (n.d.). Solubility of Things. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Kansy, M., Senner, F., & Gubernator, K. (1998). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 70(19), 4164-4170.

-

3-Hydroxypyridine. (n.d.). Solubility of Things. Retrieved from [Link]

-

4-Methylpyridine. (n.d.). Solubility of Things. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

UV-Vis Spectroscopy. (n.d.). Solubility of Things. Retrieved from [Link]

-

2-Picoline. (n.d.). Solubility of Things. Retrieved from [Link]

- Al-Tikriti, Y., & Al-Jaf, H. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102377.

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). Hacettepe University Journal of the Faculty of Pharmacy.

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

-

3-Methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024, February 22).

-

Methylpyridine: Isomers, synthesis, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]

-

Hansen parameters of the different organic solvents used. (n.d.). ResearchGate. Retrieved from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22).

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025, August 10).

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Kinam Park. Retrieved from [Link]

-

2-CHLORO-3-NITRO-5-METHYLPYRIDINE. (2024, April 10). ChemBK. Retrieved from [Link]

-

2-chloro-5-methylpyridin-4-amine. (2025, August 22). Chemsrc. Retrieved from [Link]

-

4-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-5-fluoro-3-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]

-

Pyridine. (2022, November 30). Sciencemadness Wiki. Retrieved from [Link]

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.

-

Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. kinampark.com [kinampark.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chempanda.com [chempanda.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. enamine.net [enamine.net]

- 16. pharmacyjournal.info [pharmacyjournal.info]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Chloro-5-methylpyridin-3-ol: A Scaffold for Next-Generation Therapeutics

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. Within this privileged class, substituted 3-hydroxypyridines represent a particularly valuable, yet nuanced, scaffold. This guide focuses on 2-Chloro-5-methylpyridin-3-ol, a building block poised for significant impact in drug discovery. Its strategic placement of a reactive chlorine atom, a directing methyl group, and a critical hydroxyl group offers a trifecta of functionalities. This document serves as a technical primer for researchers, elucidating the compound's synthetic versatility, exploring its potential as a bioisostere for problematic phenol moieties, and outlining data-driven strategies for its incorporation into drug development programs targeting a range of diseases, from neurodegenerative disorders to oncology.

The Strategic Value of the 3-Hydroxypyridine Core

The 3-hydroxypyridine scaffold is a recurring motif in pharmacologically active agents. Its importance stems from several key features:

-

Bioisosterism: The 3-hydroxypyridine moiety serves as an excellent bioisostere for phenol groups. Phenols, while capable of crucial hydrogen bonding interactions with protein targets, are often plagued by metabolic liabilities, primarily rapid glucuronidation or sulfation, leading to poor oral bioavailability and short duration of action.[1][2] The nitrogen atom in the pyridine ring lowers the pKa of the hydroxyl group and alters the electronic distribution, often mitigating these metabolic pathways while preserving the essential hydrogen bond donor/acceptor character.[1]

-

CNS Penetration: The pyridine nitrogen can act as a hydrogen bond acceptor, and its ability to be protonated can influence solubility and transport across the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) targets.

-

Antioxidant and Neuroprotective Properties: Derivatives of 3-hydroxypyridine have demonstrated significant antioxidant, anti-radical, and neuroprotective effects.[3][4][5] These properties are attributed to their ability to inhibit free-radical processes and modulate receptor activity, making them promising for treating conditions involving oxidative stress, such as stroke and neurodegenerative diseases.[5]

This compound capitalizes on this privileged core, adding functionalities that unlock a vast, underexplored chemical space for medicinal chemists.

Physicochemical Profile and Synthetic Rationale

This compound (C₆H₆ClNO, MW: 143.57) is a unique building block whose reactivity is dictated by its distinct functional groups. Understanding this reactivity is paramount to designing efficient synthetic strategies.

| Property | Value/Descriptor | Implication in Drug Design |

| Molecular Formula | C₆H₆ClNO | Low molecular weight, good starting point for library synthesis. |

| Molecular Weight | 143.57 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |

| Key Reactive Sites | C2-Chloride, C3-Hydroxyl, Aromatic Ring | Provides multiple, orthogonal handles for chemical modification. |

The key to this scaffold's utility lies in the differential reactivity of its functional groups:

-

The C2-Chloride: The chlorine atom at the 2-position, adjacent to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNA_r_) and is an excellent handle for modern cross-coupling reactions.[6][7] This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.

-

The C3-Hydroxyl: This group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. It can also be a site for etherification or esterification to generate prodrugs or modulate physicochemical properties.

-

The C5-Methyl Group: This group provides steric bulk and electronic influence, potentially enhancing binding affinity or improving metabolic stability by blocking a potential site of oxidation.

Synthetic Derivatization: Unlocking Chemical Diversity

The true power of this compound lies in its capacity for selective, multi-vector derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) around a central core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is one of the most powerful tools for elaborating the 2-chloro-pyridine core.[6][8] The C-Cl bond at the 2-position is particularly amenable to these transformations.

Key Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters. This is a robust method for building biaryl structures common in kinase inhibitors and other targeted therapies.[8]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of primary and secondary amines. This is crucial for creating ligands for GPCRs and ion channels.

-

Sonogashira Coupling: For C-C triple bond formation with terminal alkynes, providing linear extensions to probe deep into binding pockets.

Derivatization of the Hydroxyl Group

The 3-hydroxyl group offers a secondary vector for modification, which can be performed before or after C2-functionalization.

-

Etherification: Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like NaH or K₂CO₃) can be used to append alkyl or aryl groups. This is a common strategy to modulate lipophilicity, improve cell permeability, or act as a prodrug strategy.

-

Esterification: Reaction with acyl chlorides or anhydrides can form esters, another classic prodrug approach to mask the polar hydroxyl group and improve oral absorption.

Potential Therapeutic Applications: A Mechanistic Perspective

By analyzing the structures of existing drugs and understanding the pharmacophoric roles of the 3-hydroxypyridine and 2-chloropyridine motifs, we can infer several high-potential therapeutic areas for derivatives of this compound.

Kinase Inhibition

Many FDA-approved kinase inhibitors feature a substituted heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 3-hydroxypyridine moiety is an ideal hinge-binder. The C2 position, pointing out towards the solvent-exposed region, is a perfect vector for installing substituents that can confer selectivity and potency.

-

Hypothesis: C2-arylated or C2-heteroarylated derivatives of this compound can function as Type I or Type II kinase inhibitors.

-

Rationale: The 3-OH group can form a critical hydrogen bond with the kinase hinge. The C2-substituent can be tailored to occupy the hydrophobic pocket and interact with the DFG motif or other key residues. The C5-methyl group can provide a beneficial steric interaction or block metabolism.

Neuroprotection and CNS Disorders

The established antioxidant and neuroprotective properties of 3-hydroxypyridine derivatives make this scaffold a compelling starting point for CNS drug discovery.[3][5] The drug Mexidol, a 3-hydroxypyridine derivative, is used for its antihypoxic and cerebroprotective effects.[4][5]

-

Hypothesis: Derivatives of this compound can be developed as neuroprotective agents for conditions like ischemic stroke, Alzheimer's disease, or Parkinson's disease.

-

Rationale: The core scaffold provides the intrinsic antioxidant activity.[3] Derivatization at the C2 position can be used to modulate blood-brain barrier permeability and to introduce additional pharmacophoric elements to interact with specific CNS targets (e.g., GPCRs, ion channels, or enzymes).

Anti-inflammatory and Analgesic Agents

Derivatives of 3-hydroxy-pyridin-4-one have shown significant analgesic and anti-inflammatory activities, potentially through the chelation of iron, which is a cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase.[9][10]

-

Hypothesis: Novel derivatives of this compound could act as potent anti-inflammatory or non-opioid analgesic agents.

-

Rationale: The 3-hydroxypyridine core may possess intrinsic iron-chelating or radical-scavenging properties relevant to inflammation.[10] By using the C2-chloro position to build out structures that mimic known anti-inflammatory drugs, it may be possible to create novel compounds with improved efficacy or side-effect profiles.

Experimental Protocols & Workflow

Protocol: Suzuki-Miyaura Coupling for C2-Arylation

This protocol provides a general method for the synthesis of a small library of C2-arylated derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the Pd(OAc)₂ and SPhos ligand.

-

Seal the flask with a septum, then evacuate and backfill with argon gas (repeat 3 times).

-

Add the degassed dioxane/water mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of SPhos as a ligand is critical. It is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition of the electron-deficient 2-chloropyridine to the palladium center and facilitates the subsequent reductive elimination, even with a potentially coordinating hydroxyl group present.[11]

Drug Discovery Screening Cascade

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its combination of a metabolically robust, CNS-penetrant core with versatile, orthogonal synthetic handles provides an exceptional toolkit for the modern drug hunter. By leveraging its potential as a phenol bioisostere and applying advanced synthetic methods, researchers can rapidly generate diverse libraries of novel compounds. The exploration of this scaffold is likely to yield next-generation candidates in oncology, neurodegenerative disease, and inflammatory disorders, underscoring the enduring power of pyridine-based scaffolds in the quest for new medicines.

References

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Phenol (bio)isosteres in drug design and development.

- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...

- Pharmacology of 3-hydroxypyridine-based antioxidants. Mexidol®.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.

- Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative.

- 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...

- Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in r